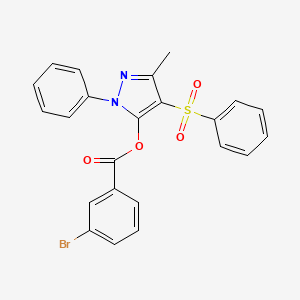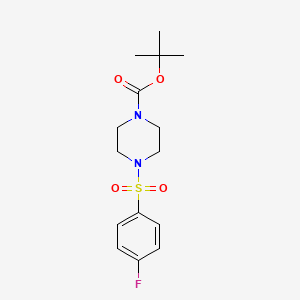
叔丁基4-((4-氟苯基)磺酰基)哌嗪-1-羧酸酯
描述
Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group, a fluorophenyl group, and a sulfonyl group
科学研究应用
Chemistry
In organic synthesis, tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound is studied for its potential biological activities. It may act as a ligand for various biological targets, influencing processes such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing molecules with therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility in chemical reactions makes it a valuable intermediate in the production of various drugs.
作用机制
Target of Action
Piperazine derivatives often target neurotransmitter systems in the brain, particularly those involving dopamine and serotonin .
Mode of Action
The interaction of these compounds with their targets can result in changes in neurotransmitter activity, which can have various effects depending on the specific compound and target .
Biochemical Pathways
Piperazine derivatives can affect multiple biochemical pathways, particularly those involving the synthesis, release, and reuptake of neurotransmitters .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperazine derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of piperazine derivatives can include changes in cell signaling, neurotransmitter levels, and neuronal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of piperazine derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Carboxylation: The tert-butyl group is introduced via a carboxylation reaction, often using tert-butyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the fluorophenyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products can include sulfides or thiols.
Substitution: Substituted derivatives of the fluorophenyl group.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate is unique due to the combination of its functional groups. The presence of the fluorophenyl and sulfonyl groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for developing new chemical entities with desired biological activities.
By understanding the synthesis, reactions, applications, and mechanisms of action of tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate, researchers can better utilize this compound in various scientific and industrial fields.
属性
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCFATZMABJSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
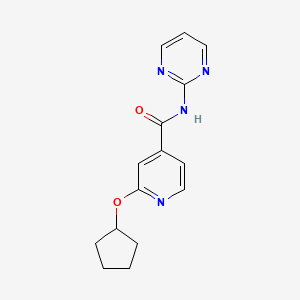

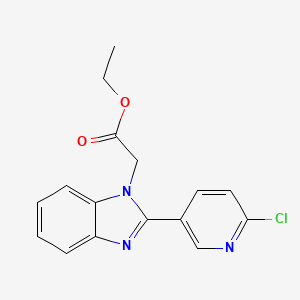
![Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2586820.png)

![(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2586823.png)
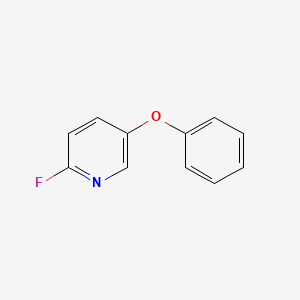
![Methyl (E)-4-(2-cyclobutyl-4-oxo-5,7,8,9-tetrahydro-3H-pyrimido[5,4-c]azepin-6-yl)-4-oxobut-2-enoate](/img/structure/B2586826.png)


![3-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indole](/img/structure/B2586831.png)
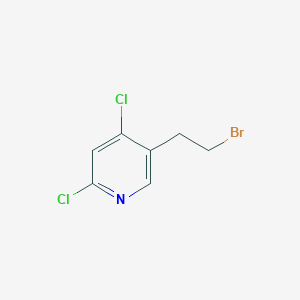
![1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea](/img/structure/B2586834.png)
